molecular formula C9H16BrNO3 B2390696 [(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester CAS No. 170876-69-4

[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester

Cat. No.: B2390696
CAS No.: 170876-69-4
M. Wt: 266.135
InChI Key: KJXIUKCWXXPPLD-LURJTMIESA-N
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Description

[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis. It is often used as an intermediate in the preparation of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester typically involves the reaction of (S)-1-Methyl-2-oxo-3-bromopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the chiral purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • [(S)-1-Methyl-2-oxo-3-chloropropyl]carbamic acid tert-butyl ester
  • [(S)-1-Methyl-2-oxo-3-iodopropyl]carbamic acid tert-butyl ester
  • [(S)-1-Methyl-2-oxo-3-fluoropropyl]carbamic acid tert-butyl ester

Uniqueness

[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom offers a balance between reactivity and stability, making it a preferred choice in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXIUKCWXXPPLD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170876-69-4
Record name tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate
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